molecular formula C12H12N2O2 B7501543 N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide

N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide

Cat. No. B7501543
M. Wt: 216.24 g/mol
InChI Key: CYCHIYQLPUSOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide, also known as MPAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAC is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and insecticidal properties. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, including breast cancer, leukemia, and colon cancer. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been found to have insecticidal properties, making it a potential alternative to traditional pesticides.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide in lab experiments is its relatively low cost and easy synthesis method. It also has a wide range of potential applications, making it a versatile compound for research. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide. One potential direction is to further investigate its anti-cancer properties and its potential use in treating various types of cancer. Another direction is to explore its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In addition, further research could be done to explore its insecticidal properties and its potential use as an alternative to traditional pesticides. Finally, research could be done to further understand its mechanism of action and how it interacts with various enzymes and proteins in the body.

Synthesis Methods

N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide can be synthesized through various methods, including the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 2-methoxyphenylhydrazine with 2-bromoacetophenone, followed by cyclization with sodium ethoxide. The yield of this compound through these methods ranges from 40% to 70%.

Scientific Research Applications

N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in inhibiting cancer cell growth and inducing apoptosis. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In agriculture, this compound has been found to have insecticidal properties, making it a potential alternative to traditional pesticides. In material science, this compound has been studied for its potential use in organic electronics and photovoltaic devices.

properties

IUPAC Name

N-(2-methoxyphenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-8,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCHIYQLPUSOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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